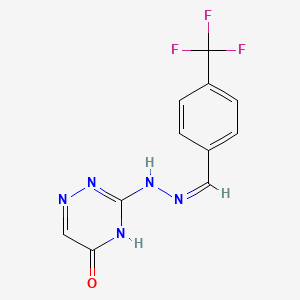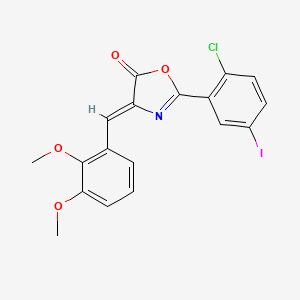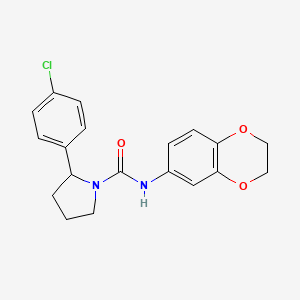![molecular formula C14H15N5O4S B6112997 N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B6112997.png)
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide, also known as 1400W, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces nitric oxide (NO), an important signaling molecule involved in various physiological and pathological processes. 1400W has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide selectively inhibits iNOS by binding to the heme group of the enzyme and preventing the conversion of L-arginine to NO. This leads to a reduction in NO production and downstream signaling pathways that contribute to inflammation, cancer, and neurodegenerative disorders.
Biochemical and physiological effects:
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been shown to reduce inflammation and tissue damage in various animal models of inflammation, including sepsis, arthritis, and colitis. It has also been shown to reduce tumor growth and metastasis in various animal models of cancer, including breast cancer, lung cancer, and melanoma. In neurodegenerative disorders, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been shown to reduce neuronal damage and improve neurological function in various animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide is a potent and selective inhibitor of iNOS, which makes it a valuable tool for studying the role of iNOS in various physiological and pathological processes. However, it is important to note that N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide may have off-target effects and should be used with caution in experimental settings. In addition, the synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the development and application of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide with improved potency and selectivity for iNOS. Additionally, the therapeutic potential of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide in various diseases, including inflammation, cancer, and neurodegenerative disorders, should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide involves several steps, starting from the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminophenylmethanol to form 4-nitrobenzenesulfonamide. This compound is then reacted with N-(tert-butoxycarbonyl)-S-methylisothiourea to form the intermediate N-(4-nitrobenzenesulfonyl)-N'-methyl-S-(tert-butoxycarbonyl)isothiourea. The final product, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide, is obtained by deprotecting the tert-butoxycarbonyl group with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurodegenerative disorders. In inflammation, iNOS is upregulated and produces excessive amounts of NO, which contributes to tissue damage and inflammation. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce inflammation and tissue damage in various animal models of inflammation.
In cancer, iNOS is upregulated in tumor cells and promotes tumor growth and metastasis. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce tumor growth and metastasis in various animal models of cancer. In neurodegenerative disorders, iNOS is upregulated in the brain and contributes to neuronal damage and death. By inhibiting iNOS, N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide can reduce neuronal damage and improve neurological function in various animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-10-2-8-13(9-3-10)24(22,23)18-12-6-4-11(5-7-12)16-14(15)17-19(20)21/h2-9,18H,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVYNWWWKJAPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=N[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N/C(=N/[N+](=O)[O-])/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(trifluoromethyl)phenyl]{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanone](/img/structure/B6112920.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6112932.png)
![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112934.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)

![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)
